molecular formula C5H4N4 B1296867 1,2,4-Triazolo[4,3-b]pyridazine CAS No. 274-83-9

1,2,4-Triazolo[4,3-b]pyridazine

Numéro de catalogue B1296867
Numéro CAS: 274-83-9
Poids moléculaire: 120.11 g/mol
Clé InChI: YRACHDVMKITFAZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,2,4-Triazolo[4,3-b]pyridazine is a chemical compound with the molecular formula C5H4N4 . It has an average mass of 120.112 Da and a mono-isotopic mass of 120.043594 Da . It is used in the synthesis of various derivatives and has been studied for its potential applications in different fields .


Synthesis Analysis

The preparation of some derivatives of the [1,2,4]triazolo[4,3-b]pyridazine system from ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate has been reported . A general approach to ethyl N-benzoyl-α-hetero-aryl-glycinates based on the annulation of the 1,2,4-triazole ring on the suitably substituted azine or fused azine derivative has been elaborated .


Molecular Structure Analysis

The molecular structure of 1,2,4-Triazolo[4,3-b]pyridazine has been studied in various contexts. For instance, the crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors has been reported .


Chemical Reactions Analysis

The reactions of 1,2,4-Triazolo[4,3-b]pyridazine have been studied in the context of synthesizing novel derivatives. For example, the reaction of 1 with hot 1 M sodium hydroxide solution took place on the ethoxycarbonyl group and at the position 6 of the triazolopyridazine system to give 3, which underwent decarboxylation in hot ethanol affording benzamide 4 .


Physical And Chemical Properties Analysis

1,2,4-Triazolo[4,3-b]pyridazine has a density of 1.5±0.1 g/cm3, a molar refractivity of 33.6±0.5 cm3, and a molar volume of 80.7±7.0 cm3 . It has 4 H bond acceptors, 0 H bond donors, and 0 freely rotating bonds .

Applications De Recherche Scientifique

Medicinal Chemistry

The 1,2,4-Triazolo[4,3-b]pyridazine compounds have been used in medicinal chemistry. They have shown potential in inhibiting the mesenchymal–epithelial transition factor (c-Met) protein kinase . This inhibition is crucial in cancer treatment as c-Met plays a significant role in cancer cell growth, survival, and metastasis .

GABA A Modulating Activity

These compounds have also shown GABA A allosteric modulating activity . GABA A receptors are a type of neurotransmitter receptors and are important targets for a range of therapeutic agents, including anxiolytics, sedatives, and anticonvulsants .

Use in Solar Cells

1,2,4-Triazolo[4,3-b]pyridazine compounds have been incorporated into polymers for use in solar cells . The unique structural properties of these compounds make them suitable for enhancing the efficiency of solar cells .

BACE-1 Inhibition

These compounds have demonstrated BACE-1 inhibition . BACE-1 is a key enzyme in the production of amyloid beta, a protein that forms plaques in the brains of Alzheimer’s disease patients. Therefore, BACE-1 inhibitors are being explored as potential treatments for Alzheimer’s disease .

Anticancer Activity

The 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine scaffold, a related structure to 1,2,4-Triazolo[4,3-b]pyridazine, has shown diverse pharmacological activities, including anticancer activity .

Antimicrobial Activity

This compound has also shown antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents .

Analgesic and Anti-inflammatory Activity

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine has demonstrated analgesic and anti-inflammatory activities, suggesting its potential use in pain management and treatment of inflammatory conditions .

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors . These enzyme inhibitions have various therapeutic applications, including the treatment of glaucoma, Alzheimer’s disease, obesity, and breast cancer .

Orientations Futures

The future directions of 1,2,4-Triazolo[4,3-b]pyridazine research could involve further exploration of its potential applications in various fields, such as medicine and materials science. For instance, it has been used as a building block towards low-sensitivity high-energy materials .

Propriétés

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-5-8-6-4-9(5)7-3-1/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRACHDVMKITFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341964
Record name 1,2,4-Triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Triazolo[4,3-b]pyridazine

CAS RN

274-83-9
Record name 1,2,4-Triazolo[4,3-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=274-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.61 g of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H)-pyrazole and 5.3 cm3 of a 1N aqueous solution of sodium hydroxide are added to a mixture of 0.5 g of commercial 3,6-dichloro-1,2,4-triazolo[4,3-b]pyridazine in 15 cm3 of 1,2-dimethoxyethane. The reaction mixture is stirred at a temperature in the region of 20° C. for 30 minutes before the addition of 92 mg of palladium dichlorobis(triphenylphosphine). The reaction mixture is then stirred at 65° C. for 30 minutes, and then brought back to a temperature in the region of 20° C. and poured into 20 cm3 of water. The mixture obtained is extracted with 3×100 cm3 of dichloromethane and the combined organic phases are washed with 2×100 cm3 of a saturated aqueous solution of sodium chloride. The resulting organic phase is dried over sodium sulphate, filtered and concentrated by evaporation under reduced pressure. The yellow powder thus obtained is purified by chromatography on silica gel (eluent: 98/2 CH2Cl2/MeOH). 0.2 g of 3-chloro-6-(1-methyl-1H)-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazine is thus obtained in the form of a beige powder, the characteristics of which are as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
palladium dichlorobis(triphenylphosphine)
Quantity
92 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
1,2,4-Triazolo[4,3-b]pyridazine
Reactant of Route 3
Reactant of Route 3
1,2,4-Triazolo[4,3-b]pyridazine
Reactant of Route 4
1,2,4-Triazolo[4,3-b]pyridazine
Reactant of Route 5
1,2,4-Triazolo[4,3-b]pyridazine
Reactant of Route 6
1,2,4-Triazolo[4,3-b]pyridazine

Q & A

Q1: What are the common synthetic approaches for 1,2,4-triazolo[4,3-b]pyridazines?

A1: Several methods have been explored for synthesizing 1,2,4-triazolo[4,3-b]pyridazines. Common strategies include:

  • Cyclocondensation of hydrazinopyridazines with orthoesters: This method involves reacting substituted hydrazinopyridazines with orthoesters to form the triazole ring. [, ]
  • Oxidative cyclization of hydrazone analogs: Another approach utilizes substituted hydrazinopyridazines, converting them to hydrazone analogs, followed by oxidative cyclization, often using nitrobenzene as an oxidizing agent. [, ]
  • Multicomponent reactions: Researchers have also employed multicomponent reactions (MCRs) for efficient synthesis, offering advantages like high yields and reduced reaction steps. []

Q2: What is the molecular formula and weight of 1,2,4-triazolo[4,3-b]pyridazine?

A2: The molecular formula of the unsubstituted 1,2,4-triazolo[4,3-b]pyridazine is C5H4N4, and its molecular weight is 116.10 g/mol.

Q3: What spectroscopic data is available for characterizing 1,2,4-triazolo[4,3-b]pyridazines?

A3: Researchers utilize various spectroscopic techniques for structural characterization, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR provide valuable information about the compound's structure, proton, and carbon environments. [, ]
  • Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the molecule through their characteristic absorption bands. []
  • Mass spectrometry (MS): MS provides information about the compound's molecular weight and fragmentation pattern, aiding in structural elucidation. []
  • X-ray diffraction: X-ray diffraction analysis allows for determining the compound's crystal structure, revealing bond lengths, angles, and intermolecular interactions. [, , ]

Q4: How do structural modifications of 1,2,4-triazolo[4,3-b]pyridazine impact its biological activity?

A4: Research demonstrates that even subtle alterations to the 1,2,4-triazolo[4,3-b]pyridazine scaffold significantly impact its biological activity, including:

  • Substituents at the 3- and 6-positions: Modifications at these positions are particularly influential. For instance, introducing aryl groups at the 6-position can enhance binding affinity to specific targets. [, ]
  • Presence of halogen atoms: Incorporating halogen atoms, especially fluorine, has been shown to modulate potency and selectivity towards specific targets. [, ]
  • Introduction of bulky groups: Adding bulky groups, like tert-butyl, can influence the compound's interaction with target proteins and subsequently affect its pharmacological profile. [, ]

Q5: Can you provide examples of how specific structural changes have led to desirable pharmacological effects?

A5:

  • Anxiolytic activity without sedation: Researchers developed 7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (TPA023), a compound with selective agonist activity at the α2 and α3 subtypes of GABAA receptors, while acting as an antagonist at the α1 and α5 subtypes. This selectivity profile translated into potent anxiolytic effects in animal models without causing sedation, a common side effect of traditional benzodiazepines. [, , ]
  • Antitubulin activity: Replacing the isomerizable linker of the anticancer agent combretastatin A-4 (CA-4) with the rigid 1,2,4-triazolo[4,3-b]pyridazine scaffold led to the development of potent antitubulin agents. In particular, compound 4q with a 3-amino-4-methoxyphenyl group at the 6-position demonstrated potent antiproliferative activity against various cancer cell lines by effectively inhibiting tubulin polymerization. []

Q6: What are the potential therapeutic applications of 1,2,4-triazolo[4,3-b]pyridazines?

A6: 1,2,4-triazolo[4,3-b]pyridazines exhibit a wide range of biological activities, making them promising candidates for various therapeutic applications:

  • Anxiolytics: Compounds like TPA023, with selective activity at specific GABAA receptor subtypes, show promise as anxiolytics with potentially reduced side effects compared to traditional benzodiazepines. [, , ]
  • Anticancer agents: Derivatives like compound 4q have demonstrated potent antitubulin activity, making them attractive candidates for developing new anticancer therapies. []
  • Anti-inflammatory agents: Some 1,2,4-triazolo[4,3-b]pyridazine derivatives have shown potential as modulators of tumor necrosis factor alpha (TNFα), a critical mediator in inflammatory responses, suggesting potential applications for treating inflammatory disorders. []
  • Antibacterial and antifungal agents: Several studies have reported on the antibacterial and antifungal properties of certain 1,2,4-triazolo[4,3-b]pyridazine derivatives. [, ]

Q7: How does 1,2,4-triazolo[4,3-b]pyridazine interact with its target to exert its biological effects?

A7: The specific interaction mechanism varies depending on the target and the substituents present on the 1,2,4-triazolo[4,3-b]pyridazine scaffold:

  • GABAA receptor modulation: Compounds like TPA023 bind to the benzodiazepine binding site on GABAA receptors, modulating the receptor's response to GABA, the primary inhibitory neurotransmitter in the central nervous system. [, , ]
  • Tubulin polymerization inhibition: Antitubulin agents like compound 4q bind to tubulin, a protein crucial for cell division, and prevent its polymerization into microtubules, ultimately leading to cell cycle arrest and apoptosis. []

Q8: What is known about the ADME (absorption, distribution, metabolism, excretion) profile of 1,2,4-triazolo[4,3-b]pyridazines?

A8: While research on the ADME profile of the entire class is limited, studies on specific derivatives like TPA023 provide valuable insights:

  • Absorption: TPA023 is well-absorbed after oral administration in humans, reaching peak plasma concentrations within approximately 2 hours. []
  • Metabolism: TPA023 undergoes extensive metabolism in humans, primarily via tert-butyl hydroxylation, N-deethylation, and direct N-glucuronidation. []
  • Excretion: Following oral administration, the majority of TPA023-derived radioactivity is excreted in urine and feces, with a higher proportion found in urine. []

Q9: How is computational chemistry employed in the research of 1,2,4-triazolo[4,3-b]pyridazines?

A9: Computational chemistry plays a significant role in understanding the properties and behavior of this compound class:

  • Molecular modeling: Researchers use molecular modeling techniques to visualize and analyze the three-dimensional structure of 1,2,4-triazolo[4,3-b]pyridazine derivatives. These models help understand the compound's interaction with its biological targets and guide the design of new analogs with improved properties. []
  • Quantitative structure-activity relationship (QSAR) studies: QSAR models are developed to correlate the biological activity of a series of compounds with their structural features. These models assist in predicting the activity of new analogs and prioritizing the synthesis of promising candidates. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.